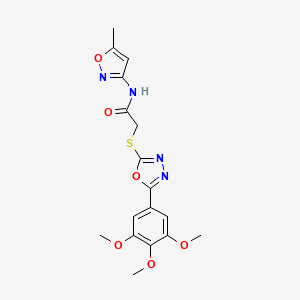
2-(Cyclopentyloxy)pyridin-1-ium-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopentyloxy)pyridin-1-ium-1-olate is a chemical compound with the CAS Number: 1860898-69-6 . It has a molecular weight of 179.22 . The IUPAC name for this compound is 2-(cyclopentyloxy)pyridine 1-oxide . The compound is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13NO2/c12-11-8-4-3-7-10 (11)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 . This code provides a specific representation of the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical form of this compound is a powder .科学的研究の応用
1. Crystal Structure Analysis
The study of crystal structures and their interactions is a significant application area. For instance, the triprolidinium cation in the title compound, closely related to 2-(Cyclopentyloxy)pyridin-1-ium-1-olate, displays protonation at the pyrrolidine and pyridine groups. This compound is involved in various interactions within the crystal structure, including N-H⋯O, O-H⋯O, C-H⋯O interactions, and π–π interactions between benzene rings, crucial for understanding molecular interactions and stability (Dayananda et al., 2012).
2. Understanding Polymorphism
Polymorphism in organic compounds, which refers to the ability of a substance to exist in more than one form or crystal structure, is a critical aspect of materials science. For related compounds like organic zwitterions, exploring their polymorphic behavior helps in understanding solid-state properties, stability, and solubility. The study of two such organic zwitterions revealed no observable conversion between their polymorphs, highlighting the complex nature of molecular interactions in the solid state (Lombard et al., 2017).
3. Fungicidal Activity
Some derivatives of related compounds exhibit significant biological activities. For instance, certain triazolium-5-olates and triazolo[1,5-a]pyridin-8-ium-3-olates have been synthesized and tested for fungicidal activity against a variety of phytopathogenic fungi. Some of these compounds showed substantial inhibitory effects on fungal growth, marking them as potential candidates for fungicide development (Khazhieva et al., 2018).
4. Host-Guest Chemistry
The formation of inclusion complexes between certain ionic liquids and cyclodextrins is another area of interest. These interactions are critical in understanding the solubility, stability, and bioavailability of pharmaceuticals and other chemical compounds. For instance, the formation of inclusion complexes between amino acid-based ionic liquids and β-cyclodextrin has been studied, highlighting the potential applications in drug delivery and molecular recognition (Banjare et al., 2020).
5. Chemoselective Synthesis
Tetrabutylammonium pyridin-2-olate, related to the compound of interest, has been used as a reagent for the efficient and chemoselective synthesis of N-aryl pyridine-2-ones. This process is notable for its mild reaction conditions and high yields, demonstrating the compound's utility in facilitating chemical transformations (Zhang et al., 2008).
Safety and Hazards
The safety information for 2-(Cyclopentyloxy)pyridin-1-ium-1-olate includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The compound also has several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
特性
IUPAC Name |
2-cyclopentyloxy-1-oxidopyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-11-8-4-3-7-10(11)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEZWUYWMKZRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=[N+]2[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1860898-69-6 |
Source


|
| Record name | 2-(cyclopentyloxy)pyridin-1-ium-1-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

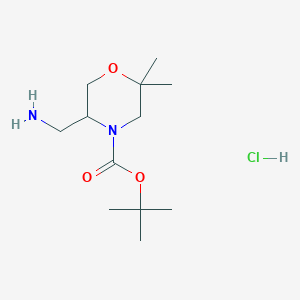
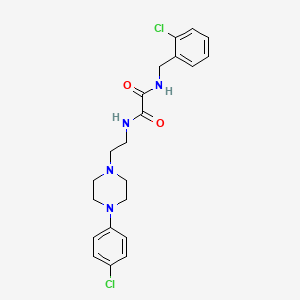


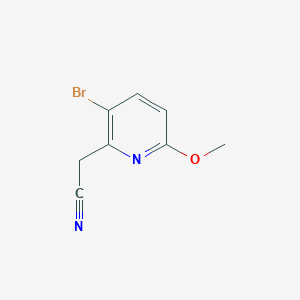
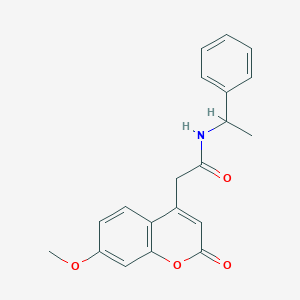

![2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2493876.png)
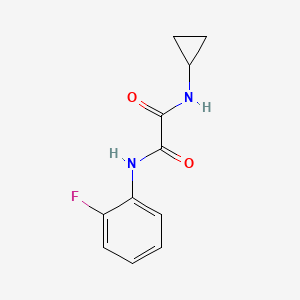
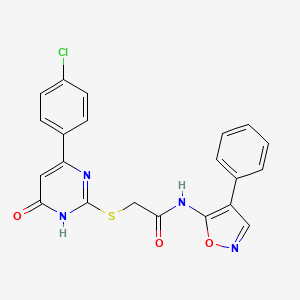
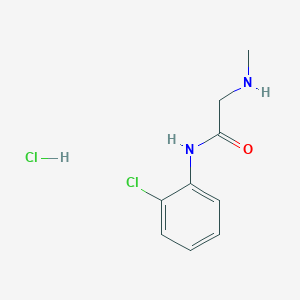
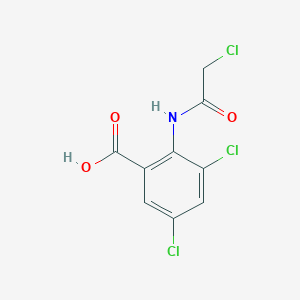
![3-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2493886.png)
